BenchChemオンラインストアへようこそ!

TDI-6570

cGAS Inhibition Innate Immunity Autoimmune Disease

TDI-6570 is a synthetic, brain-penetrant cGAS inhibitor with validated efficacy in CNS tauopathy models. Unlike human-selective comparators (e.g., G150), it exhibits balanced potency across human (IC50=0.138µM) and mouse (IC50=0.0128µM) cGAS, enabling direct translational studies. Its unique substitution pattern ensures robust dose-response curves in cellular assays without the narrow dynamic range of ultra-potent tools. Essential for researchers targeting the cGAS-STING pathway in neurodegenerative disease research.

Molecular Formula C14H14ClFN2O2
Molecular Weight 296.72 g/mol
CAS No. 2287331-29-5
Cat. No. B2637033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDI-6570
CAS2287331-29-5
Molecular FormulaC14H14ClFN2O2
Molecular Weight296.72 g/mol
Structural Identifiers
InChIInChI=1S/C14H14ClFN2O2/c1-17-11-4-5-18(12(20)7-19)6-9(11)8-2-3-10(15)13(16)14(8)17/h2-3,19H,4-7H2,1H3
InChIKeyMLRXPYAADOGYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-Chloro-6-fluoro-5-methyl-1H,2H,3H,4H,5H-pyrido(4,3-b)indol-2-yl)-2-hydroxyethan-1-one (TDI-6570) CAS 2287331-29-5: A Brain-Permeable cGAS Inhibitor


The compound 1-(7-chloro-6-fluoro-5-methyl-1H,2H,3H,4H,5H-pyrido(4,3-b)indol-2-yl)-2-hydroxyethan-1-one, designated TDI-6570 (CAS 2287331-29-5), is a synthetic small molecule belonging to the hydrogenated pyrido[4,3-b]indole class [1]. It is primarily characterized as an inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme critical in the innate immune response . The compound features a unique substitution pattern on its pyridoindole core, which contributes to its distinct biological profile [1].

Critical Procurement Considerations for 1-(7-Chloro-6-fluoro-5-methyl-1H,2H,3H,4H,5H-pyrido(4,3-b)indol-2-yl)-2-hydroxyethan-1-one (TDI-6570)


Substitution among cGAS inhibitors is not advisable due to profound differences in physicochemical and pharmacokinetic properties that dictate their utility in specific disease models. While numerous compounds demonstrate potent in vitro inhibition of cGAS, TDI-6570 is distinguished by its verified blood-brain barrier permeability and in vivo efficacy in neurological disease models, a profile not shared by many comparators such as PF-06928215 or RU.521 [1][2]. Furthermore, the compound exhibits a unique species-selectivity profile (low-nM for human cGAS vs. sub-µM for mouse), which is critical for the design of translational studies and is distinct from other inhibitors like G150 and G140 [3].

Quantitative Differentiation of 1-(7-Chloro-6-fluoro-5-methyl-1H,2H,3H,4H,5H-pyrido(4,3-b)indol-2-yl)-2-hydroxyethan-1-one (TDI-6570) from cGAS Inhibitor Comparators


Human cGAS Potency vs. PF-06928215, RU.521, and G140

In a cell-free biochemical assay measuring cGAMP production, TDI-6570 inhibits human cGAS with an IC50 of 0.138 μM [1]. This potency is superior to PF-06928215 (IC50 = 4.9 μM) and RU.521 (IC50 = 2.94 μM for h-cGAS) , and intermediate between the highly potent G140 (IC50 = 0.014 μM) .

cGAS Inhibition Innate Immunity Autoimmune Disease

Species Selectivity Profile vs. G150 and G140

TDI-6570 inhibits both mouse and human cGAS with sub-micromolar activity (IC50: 0.0128 µM and 0.138 µM, respectively) [1]. In contrast, G150 is highly human-selective (h-cGAS IC50 = 10.2 nM vs. m-cGAS IC50 = 25,000 nM, ~2,500-fold difference) , while G140 shows a ~30-fold preference for human (h-cGAS IC50 = 14 nM vs. m-cGAS IC50 = 442 nM) .

cGAS Species Selectivity Translational Research

Blood-Brain Barrier Permeability vs. PF-06928215

TDI-6570 is a blood-brain barrier-permeable compound with a long brain half-life in mice . Following a single 50 mg/kg oral dose, it achieves quantifiable brain concentrations [1]. This is a critical differentiator from PF-06928215, which shows no activity in cellular cGAS assays, precluding its use in CNS-focused studies .

CNS Drug Discovery Pharmacokinetics Neuroinflammation

In Vivo Efficacy in a Tauopathy Model

Pharmacological inhibition of cGAS with TDI-6570 (150 mg/kg in diet for 3 months) protected against synaptic loss and cognitive deficits in the P301S tauopathy mouse model, as demonstrated by novel object recognition tests [1][2]. This in vivo functional rescue is a high-level differentiator, as comparable in vivo efficacy in neurodegeneration models is not widely reported for other cGAS inhibitors like RU.521 or PF-06928215.

Alzheimer's Disease Tauopathy In Vivo Pharmacology

Recommended Research Applications for 1-(7-Chloro-6-fluoro-5-methyl-1H,2H,3H,4H,5H-pyrido(4,3-b)indol-2-yl)-2-hydroxyethan-1-one (TDI-6570)


In Vivo Neuroinflammation and Neurodegeneration Studies

TDI-6570 is uniquely suited for in vivo studies investigating the role of the cGAS-STING pathway in the central nervous system. Its validated blood-brain barrier permeability and demonstrated efficacy in a mouse model of tauopathy [1][2] make it a superior choice over other cGAS inhibitors like PF-06928215, which lack cellular activity , or G150, which is not active on mouse cGAS .

Translational Research Using Murine Disease Models

For researchers requiring a cGAS inhibitor that is potent in both human and mouse systems, TDI-6570 is a more suitable tool than human-selective inhibitors like G150 and G140 . Its balanced potency profile (h-cGAS IC50 = 0.138 μM, m-cGAS IC50 = 0.0128 μM) [3][4] allows for the direct translation of findings from mouse models of autoimmune or inflammatory diseases to human target engagement.

Medium-Throughput Screening and Cellular Assays

With an IC50 of 0.138 μM against human cGAS [3], TDI-6570 provides a useful middle ground for cellular assays, being more potent than PF-06928215 (IC50 = 4.9 μM) but less potent than G140 (IC50 = 0.014 μM) . This allows for the generation of robust dose-response curves in cellular models of cGAS activation without the narrow dynamic range or off-target concerns that may accompany ultra-potent tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDI-6570

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.